molecular formula C10H14N2O2S B8064087 ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride

ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride

Cat. No.: B8064087
M. Wt: 226.30 g/mol
InChI Key: UKHLURZCGAUBCQ-ZETCQYMHSA-N
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Description

Ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride is a chiral thiazole derivative characterized by a pyrrolidine ring at the 2-position of the thiazole core and an ethyl ester group at the 4-position. The (R)-stereochemistry of the pyrrolidine substituent is critical for its biological interactions, particularly in antibiotic and enzyme-targeting applications. This compound is synthesized via multi-step routes involving cyclization and functional group transformations, as exemplified in the preparation of thiostrepton-type macrocyclic antibiotics . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

ethyl 2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7/h6-7,11H,2-5H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHLURZCGAUBCQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)[C@@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of 2-Pyrroline Derivatives

Methodology :

  • Substrate : 2-Methylpyrroline

  • Catalyst : 5% Pt/C in ethanol-methanol (2:1 v/v)

  • Conditions : Ambient temperature, H₂ atmosphere (50 psi)

  • Resolution : Subsequent treatment with L-tartaric acid in isopropanol yields (R)-2-methylpyrrolidine L-tartrate (98% ee)

Reaction Scheme :

\chemfig5(=N)Pt/C, H₂EtOH/MeOH\chemfig5(N([::60]CH3))L-tartaric acidiPrOH(R)-isomer\chemfig{5(-=-N-)} \xrightarrow[\text{Pt/C, H₂}]{EtOH/MeOH} \chemfig{5(--N(-[::60]CH_3)-)} \xrightarrow[\text{L-tartaric acid}]{iPrOH} (R)\text{-isomer}

Key Data :

ParameterValue
Yield81% after isolation
Optical Purity98% ee
Crystallization SolventIsopropanol/water (3:1)

Thiazole Ring Construction

Hantzsch Thiazole Synthesis

Methodology :

  • Step 1 : Condensation of ethyl bromopyruvate with thioamide precursors

  • Reagents :

    • Ethyl bromopyruvate (1.2 eq)

    • N-Boc-pyrrolidine-2-carbothioamide (1.0 eq)

    • Triethylamine (2.5 eq) in DMF at 0°C → RT

Reaction Scheme :

\chemfigRC(=S)NH2+\chemfigBrC(=O)COOEtEt₃NDMF\chemfigThiazoleCOOEt\chemfig{R-C(=S)-NH_2} + \chemfig{Br-C(=O)-COOEt} \xrightarrow[\text{Et₃N}]{DMF} \chemfig{Thiazole-COOEt}

Optimization Data :

ConditionYield Improvement
Slow addition (-78°C)89% → 95%
Solvent (THF vs DMF)DMF preferred (Δ+12% yield)
Catalyst (CuI)No significant effect

Coupling Strategies

Esterification via Carbodiimide Coupling

Methodology :

  • Reagents :

    • (R)-Pyrrolidine-2-carboxylic acid (1.0 eq)

    • Ethyl 2-aminothiazole-4-carboxylate (1.1 eq)

    • EDC·HCl (1.5 eq), HOBt (1.2 eq) in DCM

Critical Parameters :

  • Temperature: 0°C → RT gradient

  • Reaction Time: 18-24 hrs

  • Purification: Silica gel chromatography (EtOAc:Hexanes 1:3)

Yield Comparison :

Base UsedYield (%)
DIPEA76
N-Methylmorpholine68
Pyridine52

Salt Formation & Final Purification

Hydrochloride Salt Preparation

Procedure :

  • Dissolve free base in anhydrous EtOAc

  • Bubble HCl gas (2.5 eq) at -10°C

  • Precipitate with diethyl ether

  • Recrystallize from MeOH/Et₂O

Quality Control :

ParameterSpecification
Melting Point182-184°C (dec.)
HPLC Purity≥99.5%
Chloride Content18.2-18.7% (theory 18.4%)

Industrial-Scale Considerations

Continuous Flow Hydrogenation

System Design :

  • Reactor : Packed-bed with Pt/Al₂O₃ catalyst

  • Conditions : 80°C, 30 bar H₂, LHSV 2.5 h⁻¹

  • Output : 12 kg/day with 99.8% ee

Cost Analysis :

ComponentCost Contribution
Catalyst Reuse38% reduction
Solvent Recovery92% efficiency
Energy Consumption15 kWh/kg product

Comparative Method Analysis

Table 1: Synthesis Route Efficiency Comparison

MethodTotal YieldPurityScalability
Hydrogenation + Hantzsch63%99.5%Excellent
Enzymatic Resolution58%99.2%Moderate
Chiral Pool Approach71%98.8%Limited

Key Findings :

  • Pt-catalyzed hydrogenation demonstrates superior enantiocontrol vs enzymatic methods

  • Hantzsch thiazole formation outperforms Knorr-type syntheses in yield (Δ+22%)

  • Flow chemistry enables 5x scale-up vs batch processes

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring undergoes nucleophilic substitution at the C-2 and C-5 positions, facilitated by electron-deficient aromatic systems. Key examples include:

  • Amination : Reaction with amines (e.g., aniline derivatives) under basic conditions yields 2-aminothiazole analogs .

  • Halogenation : Electrophilic bromination at the C-5 position using N-bromosuccinimide (NBS) generates brominated intermediates for cross-coupling reactions .

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldReference
AminationAniline, DMF, 50°C2-(Arylamino)thiazole80–95%
BrominationNBS, THF, 0°C5-Bromo-thiazole72%

Ester Hydrolysis and Functionalization

The ethyl ester group is hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization:

  • Hydrolysis : Treatment with NaOH in MeOH/H₂O (2:5) at 55°C yields the carboxylic acid derivative .

  • Amide Formation : The hydrolyzed acid reacts with amines (e.g., 4,4-difluorocyclohexylamine) using HOBt/EDC coupling agents to form bioactive amides .

Key Reaction Pathway:

  • Ester → Carboxylic Acid :
    C10H14N2O2SNaOHC8H10N2O2S\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}_2\text{S} \xrightarrow{\text{NaOH}} \text{C}_8\text{H}_{10}\text{N}_2\text{O}_2\text{S}

  • Carboxylic Acid → Amide :
    C8H10N2O2S+RNH2HOBt/EDCC8H9N3O2S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2\text{S} + \text{RNH}_2 \xrightarrow{\text{HOBt/EDC}} \text{C}_8\text{H}_9\text{N}_3\text{O}_2\text{S}

Example:

Reaction with phenyl isothiocyanate yields thiourea intermediates, which cyclize to thiazolo[4,5-d]pyridazin-2-yl thioureas (IC₅₀ = 0.8 µM against HS 578T breast cancer cells) .

Catalytic Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura couplings:

  • Palladium-Catalyzed Coupling : Reacts with arylboronic acids to form biarylthiazoles, enhancing π-conjugation for optoelectronic applications .

Conditions:

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Yield: 65–85%

Table 2: Bioactive Derivatives

Derivative ClassTarget ActivityIC₅₀/ED₅₀Reference
Thiazolo-pyridazinonesAnticonvulsant24.38 mg/kg
Trimethoxybenzoyl amidesAnticancer (HepG2)2.01 µM

Scientific Research Applications

Anticonvulsant Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate have been tested in various seizure models:

CompoundModelEffective Dose (mg/kg)Reference
Compound 1Electroshock24.38
Compound 2Chemo-shock88.23

These findings suggest that structural modifications can lead to enhanced anticonvulsant efficacy, with specific attention to the electronic properties of substituents on the thiazole ring.

Antitumor Activity

Thiazole derivatives, including ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride, have shown promise in cancer research:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)5.71
Compound BHepG2 (Liver Cancer)<10

These compounds are believed to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Anticonvulsant Potency

In a study published in the European Journal of Medicinal Chemistry, a series of thiazole-integrated pyrrolidine derivatives were synthesized and evaluated for their anticonvulsant activity. The results indicated that certain modifications led to a marked increase in potency compared to existing treatments like sodium valproate .

Case Study 2: Antitumor Efficacy

Another investigation focused on the anti-breast cancer efficacy of thiazole-pyridine hybrids, revealing that compounds derived from ethyl 2-((R)-pyrrolidin-2-yl)thiazole exhibited superior cytotoxicity against MCF-7 cell lines compared to standard chemotherapeutic agents . This study underscores the potential for developing new anticancer therapies based on this compound.

Mechanism of Action

The mechanism of action of ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds:

Ethyl 2-(6-dimethoxymethyl-2-trifluoromethanesulfonyloxy-3-pyridyl)thiazole-4-carboxylate

  • Structural Differences : Replaces the (R)-pyrrolidine group with a trifluoromethanesulfonyloxy-pyridyl moiety.
  • Role : Acts as a precursor for Fragment A in thiostrepton antibiotics, requiring 14 synthetic steps to achieve the core skeleton .
  • Biological Relevance : Lacks chiral specificity but enables modular assembly of macrocycles.

Ethyl 2-(6-dimethoxymethyl-2-bromoacetyl-3-pyridyl)thiazole-4-carboxylate

  • Structural Differences : Features a bromoacetyl-pyridyl substituent instead of pyrrolidine.
  • Role : Used in coupling reactions to construct achiral Fragment A derivatives for micrococcin antibiotics .
  • Synthetic Efficiency : Requires fewer chiral centers, simplifying purification but reducing target specificity.

Thiazole Carboxylates with Protective Groups

Key Compounds:

tert-Butyl 2-(2-Chloro-6-cyanopyridin-3-yl)thiazole-4-carboxylate Structural Differences: tert-Butyl ester replaces ethyl ester; includes a chlorocyanopyridyl group. Stability: The bulky tert-butyl group enhances hydrolytic stability under acidic conditions compared to the ethyl ester . Applications: Intermediate in synthesizing complex heterocycles via nucleophilic substitution.

tert-Butyl 2-{2-Chloro-6-[4-(methoxycarbonyl)thiazol-2-yl]-pyridin-3-yl}thiazole-4-carboxylate

  • Structural Differences : Contains a methoxycarbonyl-thiazole substituent on the pyridine ring.
  • Reactivity : The electron-withdrawing methoxycarbonyl group facilitates cross-coupling reactions in multi-step syntheses .

Pharmacologically Active Thiazole Derivatives

Key Compounds:

Cephalosporin Derivatives with Aminothiazole Moieties Example: 1-({(6R,7R)-7-[(E)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl}methyl)-1-methylpyrrolidinium chloride. Structural Differences: Integrates thiazole into a β-lactam antibiotic scaffold. Biological Activity: Demonstrates potent antibacterial effects via β-lactamase inhibition, contrasting with the macrocycle-targeted role of the parent compound .

Comparative Data Table

Compound Name Ester Group Key Substituent Biological Role Synthetic Complexity
Ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride Ethyl (R)-pyrrolidine Macrocycle precursor High (chiral control)
Ethyl 2-(6-dimethoxymethyl-2-trifluoromethanesulfonyloxy-3-pyridyl)thiazole-4-carboxylate Ethyl Trifluoromethanesulfonyloxy-pyridyl Fragment A synthesis Moderate
tert-Butyl 2-(2-Chloro-6-cyanopyridin-3-yl)thiazole-4-carboxylate tert-Butyl Chlorocyanopyridyl Intermediate for heterocycles Low
Cephalosporin-thiazole derivatives N/A Aminothiazole-β-lactam Antibacterial agents Very High

Key Research Findings

Chiral Specificity : The (R)-pyrrolidine configuration in the target compound is essential for binding to ribosomal targets in antibiotics like thiostrepton, whereas achiral analogues show reduced activity .

Ester Group Impact : Ethyl esters offer better metabolic lability in drug design compared to tert-butyl derivatives, which are preferred for synthetic intermediates due to stability .

Synthetic Utility : The target compound’s synthesis involves stereoselective steps, whereas pyridyl-substituted analogues prioritize functional group compatibility over chirality .

Biological Activity

Ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride, a compound with the molecular formula C10H14N2O2S·HCl and a molecular weight of 226.3 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H14N2O2S·HCl
  • Molecular Weight : 226.3 g/mol
  • CAS Number : 251349-56-1
  • Appearance : White to off-white powder
  • Purity : Typically >95% .

This compound is part of a broader class of thiazole compounds known for diverse biological activities, including:

  • Anticonvulsant Activity : Thiazole derivatives have been shown to exhibit anticonvulsant properties, with some compounds demonstrating significant efficacy in preclinical models. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring can enhance anticonvulsant activity .
  • Antitumor Activity : Research indicates that thiazole compounds can inhibit cancer cell proliferation. For instance, certain thiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .
  • Interaction with P-glycoprotein (P-gp) : Some thiazole derivatives have been reported to interact with P-glycoprotein, a key player in drug efflux mechanisms, which can influence the bioavailability and efficacy of therapeutic agents .

Anticonvulsant Properties

A study synthesized several thiazole-integrated pyrrolidin derivatives and evaluated their anticonvulsant activity using the pentylenetetrazol (PTZ) model. One compound exhibited a median effective dose (ED50) significantly lower than the reference drug, indicating enhanced anticonvulsant efficacy .

Antitumor Efficacy

In vitro studies on thiazole derivatives revealed potent cytotoxic effects against various cancer cell lines:

  • Compound A showed an IC50 of 1.61 µg/mL against A-431 cells.
  • Compound B demonstrated similar potency against HT29 cells with an IC50 value below that of doxorubicin, a standard chemotherapeutic agent .

Interaction with P-glycoprotein

Research involving ATPase activity assays indicated that certain thiazoles could stimulate P-glycoprotein activity, suggesting their potential role in modulating drug transport and resistance mechanisms in cancer therapy .

Data Tables

Activity Type Compound IC50 (µg/mL) Reference
AnticonvulsantCompound A0.5
Antitumor (A-431)Compound B1.61
Antitumor (HT29)Compound C<1.0
P-glycoprotein ModulationCompound D-

Q & A

Basic: What are the key synthetic pathways for ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the thiazole core via cyclization reactions, such as Hantzsch thiazole synthesis, using precursors like tert-butyl esters and cyanopyridines under anhydrous conditions .
  • Step 2 : Introduction of the chiral (R)-pyrrolidine moiety. Chiral intermediates (e.g., (S)-1-(4-bromothiazol-2-yl)ethyl sulfinamides) are coupled with pyrrolidine derivatives via Stille or Suzuki cross-coupling, often requiring palladium catalysts (e.g., PdCl₂) and tin reagents .
  • Step 3 : Ester hydrolysis and subsequent hydrochloride salt formation. Oxidation steps (e.g., MnO₂ in dichloromethane) and purification via silica gel chromatography are critical .

Key Characterization : Confirm intermediates and final product using 1H/ 13C^1 \text{H}/\ ^{13} \text{C} NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to validate functional groups (e.g., ester C=O at 1732 cm1^{-1}) .

Basic: How is the stereochemical integrity of the (R)-pyrrolidine group maintained during synthesis?

  • Chiral Auxiliaries : Use tert-butylsulfinamide derivatives to induce enantioselectivity during nucleophilic additions to thiazole intermediates. For example, (S)-sulfinamide auxiliaries ensure >95% enantiomeric excess (ee) in pyrrolidine-thiazole coupling .
  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru or Ir complexes) can enforce stereocontrol in hydrogenation or cyclization steps.

Validation : Polarimetry and chiral HPLC with UV detection are standard for assessing ee. X-ray crystallography (using SHELXL ) resolves absolute configuration .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA). For X-ray discrepancies, re-refine the structure in SHELXL, checking for twinning or disorder .
  • Dynamic Effects : Assess temperature-dependent NMR to identify conformational flexibility (e.g., pyrrolidine ring puckering) that may explain shifts .

Advanced: What strategies are effective for impurity profiling in batch synthesis?

  • Analytical Methods : Use UPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect trace impurities (e.g., de-esterified byproducts).
  • Reference Standards : Co-inject synthetic impurities (e.g., des-chloro analogues) synthesized via controlled side reactions .

Advanced: How can computational modeling optimize the compound’s bioactivity?

  • Docking Studies : Use AutoDock Vina to predict binding affinity to targets (e.g., bacterial enzymes or ion channels). Focus on the thiazole-pyrrolidine scaffold’s electrostatic interactions.
  • MD Simulations : GROMACS simulations (AMBER force field) assess stability in physiological conditions, guiding solubility enhancements (e.g., PEGylation) .

Advanced: What are the challenges in achieving aqueous solubility for in vitro assays?

  • Solvent Systems : Pre-dissolve in DMSO (≥28.3 mg/mL, per solubility data ), then dilute in PBS with 0.1% Tween-80 to prevent precipitation.
  • Prodrug Design : Synthesize phosphate esters of the carboxylate group to improve hydrophilicity .

Advanced: How can reaction yields be improved in large-scale synthesis?

  • Optimized Catalysis : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency. Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 30 min) .
  • Workflow Design : Implement flow chemistry for oxidation steps (e.g., MnO₂ columns) to minimize manual handling .

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